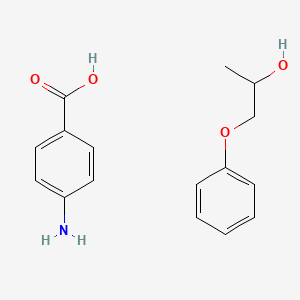
4-Aminobenzoic acid;1-phenoxypropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminobenzoic acid;1-phenoxypropan-2-ol: is a compound that combines two distinct chemical entities: 4-aminobenzoic acid and 1-phenoxypropan-2-olIt is a white solid that is slightly soluble in water and is commonly used in the synthesis of folate by bacteria, plants, and fungi . 1-Phenoxypropan-2-ol is an organic compound with the formula C₉H₁₂O₂. It is a colorless liquid with a pleasant odor and is used as a solvent and intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions:
-
4-Aminobenzoic Acid:
Reduction of 4-nitrobenzoic acid: This method involves the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using reducing agents such as iron and hydrochloric acid.
Hoffman degradation: This method involves the degradation of the monoamide derived from terephthalic acid to produce 4-aminobenzoic acid.
-
1-Phenoxypropan-2-ol:
Oxidation of phenol and propylene glycol: This method involves the oxidation of phenol and propylene glycol in the presence of a catalyst to produce 1-phenoxypropan-2-ol.
Industrial Production Methods:
化学反应分析
Types of Reactions:
-
4-Aminobenzoic Acid:
-
1-Phenoxypropan-2-ol:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include iron, hydrochloric acid, and sodium borohydride.
Substitution: Common reagents include nitric acid, sulfuric acid, and halogens.
Major Products:
4-Aminobenzoic Acid: Major products include aniline derivatives, quinones, and nitro compounds.
1-Phenoxypropan-2-ol: Major products include phenoxyacetone and phenoxypropanolamines.
科学研究应用
Chemistry:
- 4-Aminobenzoic acid is used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
- 1-Phenoxypropan-2-ol is used as a solvent and intermediate in organic synthesis .
Biology:
- 4-Aminobenzoic acid is an intermediate in the synthesis of folate by bacteria, plants, and fungi .
- 1-Phenoxypropan-2-ol has applications in the formulation of various biological products .
Medicine:
- 4-Aminobenzoic acid has been used in the treatment of fibrotic skin disorders and as a sunscreen agent .
- 1-Phenoxypropan-2-ol is used in the formulation of pharmaceuticals .
Industry:
作用机制
4-Aminobenzoic Acid:
- The mechanism of action of 4-aminobenzoic acid involves its role as an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is converted to dihydropteroate by the enzyme dihydropteroate synthase, which is then further converted to folate .
1-Phenoxypropan-2-ol:
相似化合物的比较
-
4-Aminobenzoic Acid:
Benzoic Acid: Similar structure but lacks the amino group.
Aniline: Similar structure but lacks the carboxyl group.
Para-Nitrobenzoic Acid: Similar structure but has a nitro group instead of an amino group.
-
1-Phenoxypropan-2-ol:
Phenol: Similar structure but lacks the propanol group.
Propylene Glycol: Similar structure but lacks the phenoxy group.
Phenoxyethanol: Similar structure but has an ethanol group instead of a propanol group.
Uniqueness:
- 4-Aminobenzoic acid is unique due to its dual functional groups (amino and carboxyl) that allow it to participate in a wide range of chemical reactions .
- 1-Phenoxypropan-2-ol is unique due to its combination of a phenoxy group and a propanol group, which makes it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
189346-57-4 |
|---|---|
分子式 |
C16H19NO4 |
分子量 |
289.33 g/mol |
IUPAC 名称 |
4-aminobenzoic acid;1-phenoxypropan-2-ol |
InChI |
InChI=1S/C9H12O2.C7H7NO2/c1-8(10)7-11-9-5-3-2-4-6-9;8-6-3-1-5(2-4-6)7(9)10/h2-6,8,10H,7H2,1H3;1-4H,8H2,(H,9,10) |
InChI 键 |
CMFHOXCIEVRSDV-UHFFFAOYSA-N |
规范 SMILES |
CC(COC1=CC=CC=C1)O.C1=CC(=CC=C1C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


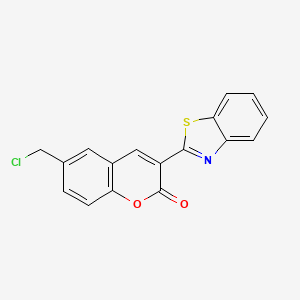
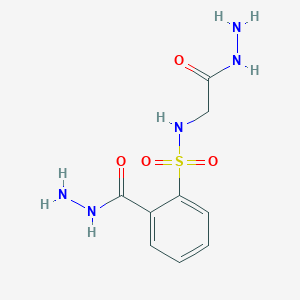
![2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14250660.png)
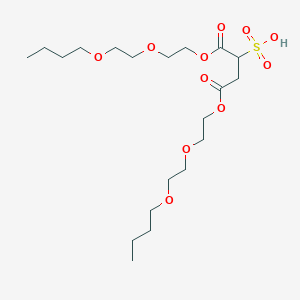
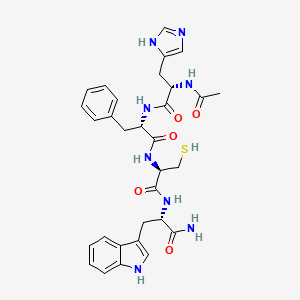
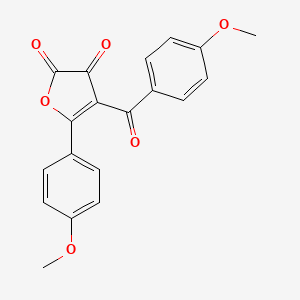
![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)

![1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-](/img/structure/B14250723.png)
![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
![[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid](/img/structure/B14250729.png)
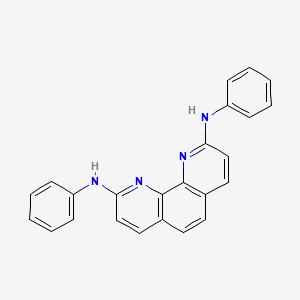
![3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine](/img/structure/B14250738.png)
